

The Dichotomous Role of CART(55-102) in Psychostimulant Effects: A Technical Guide

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Compound of Interest

Compound Name: CART(55-102)(rat)

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Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides implicated in a wide array of physiological processes, including feeding, stress, and reward. The biologically active fragment, CART(55-102), has emerged as a significant modulator of the behavioral and neurochemical effects of psychostimulants like cocaine and amphetamine. This technical guide provides a comprehensive overview of the current understanding of CART(55-102)'s role in psychostimulant action in rats, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of CART(55-102)

The following tables summarize the key quantitative findings from studies investigating the effects of CART(55-102) on psychostimulant-related behaviors in rats.

Table 1: Effects of Intra-Ventral Tegmental Area (VTA) Administration of CART(55-102) on Locomotor Activity

Dose (μ g/side)	Change in Locomotor Activity	Antagonist Effect (Haloperidol)	Reference
0.2 - 5.0	Dose-dependent increase	Blocked by 0.03-1.0 mg/kg i.p.	[1]
1.0	Significant increase	Attenuated by 0.1 and 0.3 mg/kg haloperidol	[1]
5.0	Significant increase, potential for seizures	-	[1]

Table 2: Effects of Intra-Ventral Tegmental Area (VTA) Administration of CART(55-102) on Conditioned Place Preference (CPP)

Dose (μ g/side)	Conditioning Injections	Outcome	Reference
1.0	4	Significant place preference	[1]

Table 3: Effects of Intraperitoneal (i.p.) Administration of CART(55-102) on Psychostimulant-Induced Locomotion

CART(55-102) Dose (µg/kg)	Psychostimulant	Change in Locomotor Activity	Reference
10, 25	Cocaine (10 mg/kg i.p.)	Attenuation	[2]
25	Amphetamine (2 mg/kg i.p.)	Attenuation	[2]
10, 25, 50, 100	Cocaine (10 mg/kg i.p.)	U-shaped dose-response, max inhibition at 25 µg/kg	[2]
10, 25, 100	Amphetamine (2 mg/kg i.p.)	U-shaped dose-response, max inhibition at 25 µg/kg	[2]

Table 4: Effects of Intra-Nucleus Accumbens (NAcc) Administration of CART(55-102) on Psychostimulant-Induced Locomotion

CART(55-102) Dose (µg/side)	Psychostimulant	Change in Locomotor Activity	Reference
1.0, 2.5	Cocaine (10 mg/kg i.p.)	Dose-dependent blockade of sensitized locomotion	[3]
2.5	Amphetamine (1 mg/kg i.p.)	Attenuation	[4][5]
-	Amphetamine	Inhibition of behavioral sensitization	[6]

Table 5: Effects of Intra-Basolateral Amygdala (BLA) Administration of CART(55-102) on Conditioned Place Preference (CPP)

Dose (µ g/side)	Outcome	Interaction with Amphetamine (AMPH)	Reference
1	No CPP or CPA	Sub-rewarding dose + sub-rewarding AMPH (0.1 mg/kg) produced CPP	[7]
2	CPP	-	[7]
4	CPA	Aversive dose + rewarding AMPH (1.0 mg/kg) produced no CPP or CPA	[7]

Experimental Protocols

Stereotaxic Surgery and Cannula Implantation

- Animal Model: Male Sprague Dawley rats (225-275 g) are typically used.[8][9] Animals are pair-housed with ad libitum access to food and water on a 12-hour light:dark cycle.[8][9]
- Anesthesia: Rats are anesthetized, for example with a cocktail of ketamine, acepromazine, and xylazine.
- Procedure: Bilateral guide cannulae are stereotaxically implanted, targeting specific brain regions such as the VTA, NAcc, or BLA. Coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
- Recovery: Animals are allowed a recovery period of at least one week post-surgery.

Intracranial Microinjections

- Apparatus: Injections are performed in conscious, freely moving rats. A microinjection pump is used to deliver the solution at a controlled rate.
- Procedure: An injector cannula, extending slightly beyond the guide cannula, is inserted. CART(55-102), dissolved in artificial cerebrospinal fluid (aCSF) or saline, is infused

bilaterally over a specific duration (e.g., 1 minute). The injectors are left in place for an additional period (e.g., 1 minute) to allow for diffusion.

Locomotor Activity Assay

- **Apparatus:** Activity is monitored in automated locomotor activity chambers equipped with photobeam arrays to detect horizontal and vertical movements.
- **Habituation:** Rats are habituated to the testing chambers for a set period (e.g., 30-60 minutes) before any injections.
- **Drug Administration and Measurement:** Following habituation, rats receive intracranial and/or intraperitoneal injections of CART(55-102), psychostimulants, or their respective vehicles. Locomotor activity is then recorded for a specified duration (e.g., 60-90 minutes).^{[2][8]}

Conditioned Place Preference (CPP)

- **Apparatus:** A three-chambered apparatus is used, with two conditioning chambers distinguished by visual and tactile cues, and a smaller neutral central chamber.
- **Phases:**
 - **Pre-conditioning (Baseline Preference):** Rats are allowed to freely explore the entire apparatus for a set time (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers.
 - **Conditioning:** Over several days, rats receive alternating injections of the drug (e.g., CART(55-102) or amphetamine) and vehicle. Immediately following the drug injection, they are confined to one conditioning chamber, and after the vehicle injection, they are confined to the other.
 - **Post-conditioning (Test):** In a drug-free state, rats are again allowed to freely explore the entire apparatus. The time spent in each conditioning chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates CPP, while a significant decrease indicates conditioned place aversion (CPA).^[7]

In Vivo Microdialysis

- Procedure: A microdialysis probe is stereotactically implanted into a target brain region, such as the nucleus accumbens shell.[\[10\]](#) The probe is perfused with aCSF.
- Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after intracerebroventricular (i.c.v.) administration of CART(55-102).[\[10\]](#)
- Analysis: Samples are analyzed using high-performance liquid chromatography (HPLC) to measure the extracellular concentrations of dopamine and its metabolites, DOPAC and HVA.[\[10\]](#)

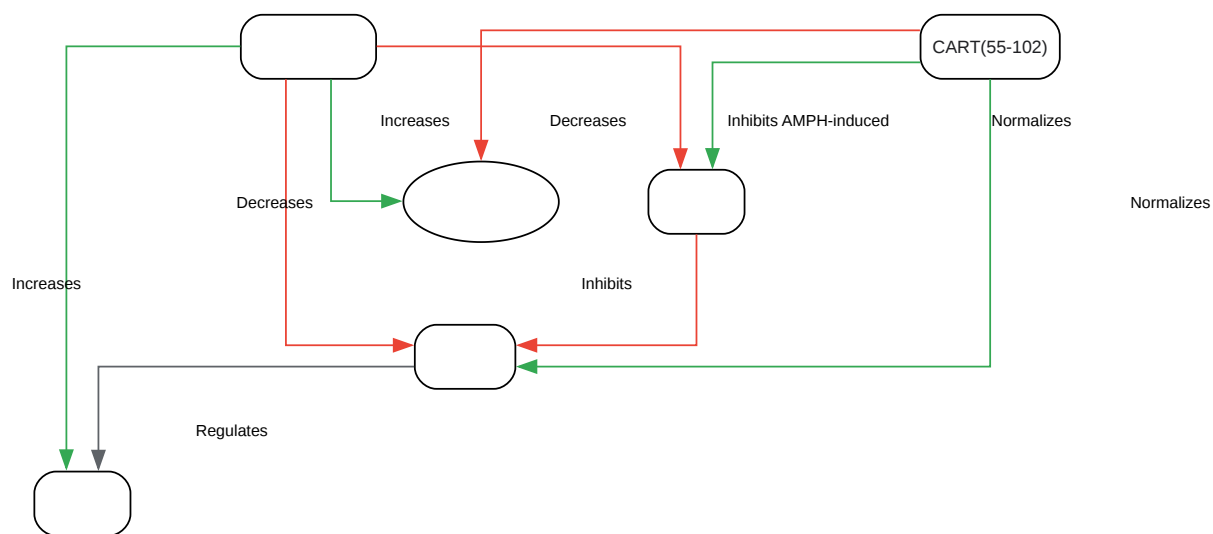
Signaling Pathways and Mechanisms of Action

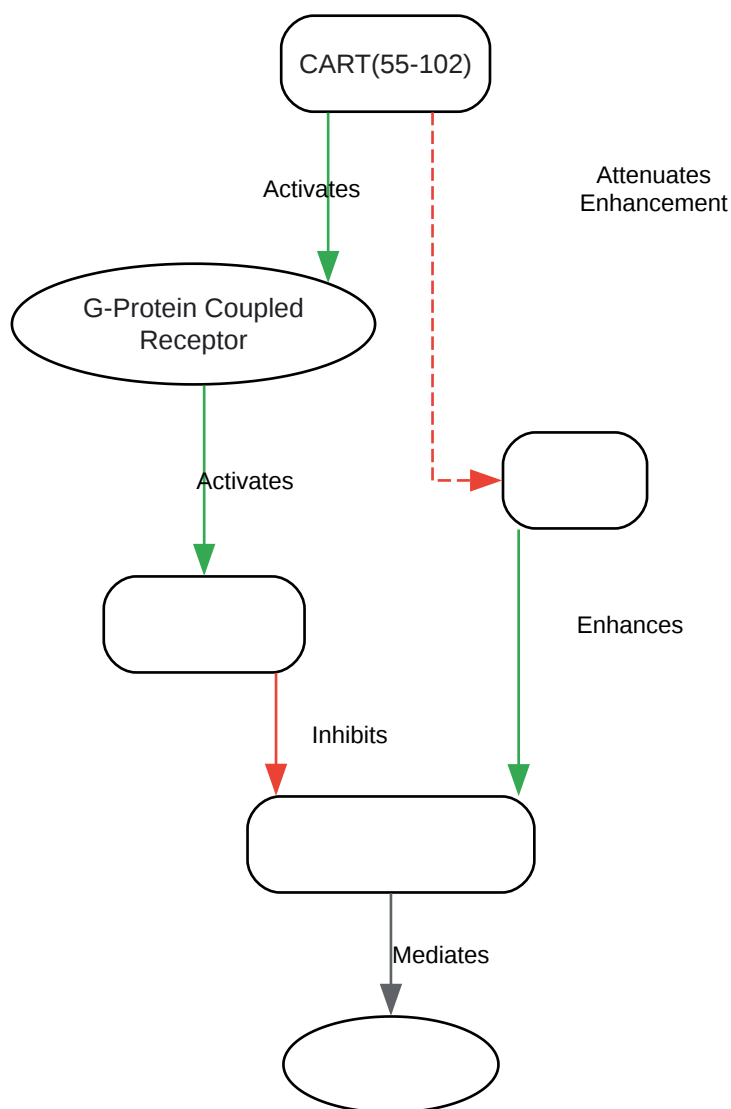
The psychostimulant-like and modulatory effects of CART(55-102) are mediated by complex interactions with various neurotransmitter systems and intracellular signaling cascades.

Dopaminergic System Interaction

A primary mechanism underlying the effects of CART(55-102) involves its modulation of the mesolimbic dopamine system.

- VTA: In the VTA, CART(55-102) appears to have psychostimulant-like effects by increasing locomotor activity and inducing CPP.[\[1\]](#) These effects are blocked by the D2 dopamine receptor antagonist haloperidol, suggesting that CART(55-102) enhances dopaminergic transmission.[\[1\]](#) One proposed mechanism is the inhibition of inhibitory GABAergic inputs to VTA dopamine neurons.[\[1\]](#)
- NAcc: In contrast, in the NAcc, CART(55-102) generally acts to attenuate the effects of psychostimulants.[\[11\]](#)[\[12\]](#) It has been shown to block amphetamine- and cocaine-induced locomotor activity when injected directly into the NAcc.[\[3\]](#)[\[4\]](#)[\[5\]](#) This suggests a homeostatic role for CART in the NAcc, counteracting excessive dopamine signaling.[\[11\]](#)





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